molecular formula C10H12O2 B1295665 2-Isopropoxybenzaldehyde CAS No. 22921-58-0

2-Isopropoxybenzaldehyde

Cat. No. B1295665
CAS RN: 22921-58-0
M. Wt: 164.2 g/mol
InChI Key: ZZJVNPRHHLLANO-UHFFFAOYSA-N
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Description

2-Isopropoxybenzaldehyde is a chemical compound that is a derivative of benzaldehyde with an isopropoxy group at the second position of the aromatic ring. It is an important intermediate in organic synthesis and is used in the preparation of various chemical products, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of 2-isopropoxybenzaldehyde derivatives can be achieved through various chemical reactions. For instance, the synthesis of 2-isopropoxy-5-nitrobenzaldehyde, a derivative of 2-isopropoxybenzaldehyde, was performed using continuous flow chemistry for selective nitration with red fuming HNO3. This process was efficient and reproducible, providing a safe and scalable method for producing this compound, which is a key building block in the preparation of nitro-substituted Hoveyda–Grubbs metathesis catalysts .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 2-isopropoxybenzaldehyde, they do discuss the structural analysis of related benzaldehyde derivatives. For example, the exo-endo isomerization of 2,5-dimethoxybenzaldehyde was studied using density functional theory (DFT), and its structure was elucidated through X-ray diffraction (XRD) . Such studies are crucial for understanding the conformational preferences and reactivity of benzaldehyde derivatives, which can be extrapolated to similar compounds like 2-isopropoxybenzaldehyde.

Chemical Reactions Analysis

The chemical reactivity of benzaldehyde derivatives can be quite diverse. For example, the synthesis of 2-bromobenzaldehydes from benzaldoximes involved a palladium-catalyzed ortho-bromination, demonstrating the potential for selective halogenation of benzaldehyde derivatives . Additionally, the one-pot, three-component condensation of 2-hydroxybenzaldehyde derivatives with primary amines and alkyl isocyanides to form N-alkyl-2-(2-hydroxyphenyl)-2-iminoacetamides showcases the versatility of benzaldehyde derivatives in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be inferred from their molecular structure and the functional groups present. For instance, the thermal behavior of 2,5-dimethoxybenzaldehyde was evaluated, indicating stability up to 95 °C . Such properties are important for the practical application and handling of these compounds in various chemical processes.

Safety And Hazards

2-Isopropoxybenzaldehyde is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

2-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)12-10-6-4-3-5-9(10)7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVNPRHHLLANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10290511
Record name 2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxybenzaldehyde

CAS RN

22921-58-0
Record name 22921-58-0
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Record name 2-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10290511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ISOPROPOXY-BENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Into a 1000-mL 3-necked round-bottom flask was placed 2-hydroxybenzaldehyde (36 g, 294.79 mmol, 1.00 equiv), 2-iodopropane (100 g, 588.26 mmol, 2.00 equiv), potassium carbonate (122 g, 882.71 mmol, 2.99 equiv) and N,N-dimethylformamide (500 g, 6.84 mol, 23.21 equiv). The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 1000 mL of water. The resulting solution was extracted with 3×500 mL of ethyl acetate and the organic layers combined, dried over anhydrous sodium sulfate and concentrated under vacuum to afford 50 g (crude) of 2-(propan-2-yloxy)benzaldehyde as a yellow oil.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

The title compound was prepared as in Example 257A but employing 2-iso-propyloxybromobenzene in lieu of 1-bromo-3-isopropoxybenzene. Purification on silica, gel with 10% ether/hexane afforded the title compound (2.3 g, 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Isopropoxybenzaldehyde
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2-Isopropoxybenzaldehyde
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2-Isopropoxybenzaldehyde
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2-Isopropoxybenzaldehyde
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2-Isopropoxybenzaldehyde
Reactant of Route 6
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2-Isopropoxybenzaldehyde

Citations

For This Compound
63
Citations
P Knapkiewicz, K Skowerski… - … Process Research & …, 2012 - ACS Publications
… We used 2-isopropoxybenzaldehyde (4) (2.5 M in CH 2 Cl 2 … demonstrated that nitration of 2-isopropoxybenzaldehyde (4) … results of nitration of 2-isopropoxybenzaldehyde (4) with red …
Number of citations: 33 pubs.acs.org
PD Nieres, VA Vaillard, J Zelín, NI Neuman… - …, 2023 - Wiley Online Library
… likely corresponding to 2-isopropoxybenzaldehyde. This species … Garber et al. detected traces of 2isopropoxybenzaldehyde in … by the formation of 2isopropoxybenzaldehyde (93%). In a …
TS Ahmed, JM Grandner, BLH Taylor, MB Herbert… - core.ac.uk
Figure S8. 13 C NMR (THF-d8, 101 MHz) Spectrum of S2 and 14 (Reaction 3) S10 Figure S9. 1 H-1 H COSY NMR (THF-d8) Spectrum of S2 and 14 (Reaction 3) S11 Figure S10. 1 H-13 …
Number of citations: 0 core.ac.uk
R Leardini, H McNab, M Minozzi, D Nanni… - Journal of the …, 2001 - pubs.rsc.org
… 2-Isopropoxybenzaldehyde O-methyloxime 10 A solution of 2-isopropoxybenzaldehyde 7a (… distilled to give a single isomer of 2-isopropoxybenzaldehyde O-methyloxime10 as a clear …
Number of citations: 14 pubs.rsc.org
T Horaguchi, C Tsukada, E Hasegawa… - Journal of …, 1991 - Wiley Online Library
Photocyclization reactions were carried out on 2‐alkoxybenzaldehydes 1a‐f, 2′‐alkoxyacetophenones 2a‐h, 2‐formylphenoxyacetic acids 1i‐l and 2‐acetylphenoxyacetic acids 2i‐m. …
Number of citations: 31 onlinelibrary.wiley.com
K Grela, M Kim - European Journal of Organic Chemistry, 2003 - Wiley Online Library
… Since neither 2-isopropoxystyrene nor 2-isopropoxybenzaldehyde derivatives are commercially available, we opted to check if any 2-alkoxystyrenes having electron-donating …
JS Kingsbury, JPA Harrity, PJ Bonitatebus… - Journal of the …, 1999 - ACS Publications
… to synthesize and examine the related methoxy carbene complex 12, since the requisite 10 can be accessed from commercially available o-anisaldehyde (2-isopropoxybenzaldehyde is …
Number of citations: 319 pubs.acs.org
DE Nichols, SP Frescas, BR Chemel, KS Rehder… - Bioorganic & medicinal …, 2008 - Elsevier
… a solution of the crude amine 6 obtained above (0.99 g, 2.95 mmol) in toluene (30 mL) in a 100-mL round-bottomed flask was added 0.629 g (3.83 mmol) of 2-isopropoxybenzaldehyde …
Number of citations: 79 www.sciencedirect.com
P Knapkiewicz - Journal of Micromechanics and …, 2013 - iopscience.iop.org
… was set at 10 C and the stoichiometric ratio of 2-isopropoxybenzaldehyde:fuming HNO 3 … 100 g (0.6 mol) or 1 kg (6.0 mol) of starting material (2-isopropoxybenzaldehyde), respectively. …
Number of citations: 8 iopscience.iop.org
AA Kulkarni - Beilstein Journal of Organic Chemistry, 2014 - beilstein-journals.org
This review highlights the state of the art in the field of continuous flow nitration with miniaturized devices. Although nitration has been one of the oldest and most important unit reactions…
Number of citations: 141 www.beilstein-journals.org

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